2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine

Description

Chemical Structure and Properties

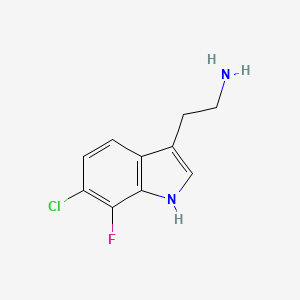

2-(6-Chloro-7-fluoro-1H-indol-3-yl)ethanamine (CAS: 1780733-47-2) is a halogenated tryptamine derivative with a molecular formula of C₁₀H₁₀ClFN₂ and a molecular weight of 212.65 g/mol . The compound features a chloro substituent at position 6 and a fluoro substituent at position 7 on the indole ring, with an ethanamine side chain at position 3. It exists as a powder under standard storage conditions (4°C) and is primarily utilized in research settings for pharmacological and structural studies .

The IUPAC name and SMILES notation further clarify its configuration:

Properties

IUPAC Name |

2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2/c11-8-2-1-7-6(3-4-13)5-14-10(7)9(8)12/h1-2,5,14H,3-4,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPWYFHCZJIRAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=CN2)CCN)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The chloro and fluoro groups can then be introduced via electrophilic aromatic substitution reactions using appropriate halogenating agents.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification methods to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding indole derivatives with different oxidation states.

Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Halogenating agents like chlorine (Cl₂) and fluorine (F₂) are used for electrophilic substitution, while nucleophilic substitution can involve reagents like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various reduced indole derivatives.

Scientific Research Applications

2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to the tryptamine family, which includes derivatives with substitutions on the indole ring or ethanamine chain. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Functional and Pharmacological Differences

Halogenation Effects

- Chloro vs. Fluoro Substitutions: The 6-chloro-7-fluoro substitution in the target compound introduces steric and electronic effects distinct from difluoro (e.g., 5,6-difluoro in ) or non-halogenated analogs. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may enhance lipophilicity and membrane permeability .

Positional Isomerism

- Substituent Position : The placement of halogens at positions 6 and 7 (vs. 5 and 6 in or 5 in ) impacts π-π stacking and hydrogen-bonding interactions with biological targets. For example, 5,6-difluoro substitution in may disrupt HSP90 binding compared to the target compound’s 6-Cl/7-F motif .

Side Chain Modifications

- Branched Chains : Analogs like 2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine () introduce steric hindrance, which may limit binding to specific receptors compared to linear ethanamine chains.

Table 2: Key Research Insights

Biological Activity

2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine is a compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and research findings.

Chemical Structure and Properties

The compound this compound features a substituted indole structure, characterized by the presence of chlorine and fluorine atoms. These substitutions are critical as they influence the compound's interaction with biological targets. The molecular formula is , with a molecular weight of approximately 201.64 g/mol.

The biological activity of indole derivatives, including this compound, is primarily attributed to their ability to interact with various molecular targets:

- Receptor Modulation : The chloro and fluoro substituents enhance binding affinity to specific receptors, potentially modulating their activity. This can lead to various biological effects such as antimicrobial activity and apoptosis induction in cancer cells.

- Biochemical Pathways : Indole derivatives are known to influence multiple biochemical pathways, including those involved in cell proliferation and apoptosis. For instance, studies have shown that certain indole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .

Antimicrobial Properties

Research indicates that compounds with indole structures exhibit significant antimicrobial properties. The presence of chlorine and fluorine may enhance these effects by increasing lipophilicity and receptor binding. In vitro studies have demonstrated that this compound shows promising activity against various bacterial strains.

Anticancer Activity

Indole derivatives are frequently studied for their anticancer potential. The specific compound has been evaluated in several studies:

- Cytotoxicity : In vitro assays revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values suggest a dose-dependent response, indicating significant potential for further development as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |

| HCT116 | 12.45 | Cell cycle arrest at G1 phase |

Neuroprotective Effects

Emerging studies suggest that certain indole derivatives may also exhibit neuroprotective effects. These compounds have been shown to inhibit neuroinflammation pathways, which could be beneficial in neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of various indole derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells through apoptosis induction. Flow cytometry analysis confirmed increased caspase 3/7 activity, indicating effective triggering of apoptotic pathways .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of several indole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that this compound displayed notable inhibition zones, suggesting potent antimicrobial properties that warrant further investigation for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.